molecular formula C8H6ClN3O2 B13026004 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1919821-45-6

5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13026004
CAS No.: 1919821-45-6
M. Wt: 211.60 g/mol
InChI Key: CCCOKESGSUWSQT-UHFFFAOYSA-N
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Description

5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for developing novel therapeutics. Its core structure is the pyrazolo[1,5-a]pyrimidine (PP) motif, a privileged and rigid heterocyclic system recognized for its versatile applications in drug discovery . This compound is functionally significant for constructing potential protein kinase inhibitors (PKIs). The PP core is a prominent framework in targeted cancer therapy, capable of inhibiting key kinases such as EGFR, B-Raf, and MEK, which are often dysregulated in cancers like non-small cell lung cancer and melanoma . The specific substitution pattern on this scaffold—featuring a carboxylic acid at the 3-position and chloro and methyl groups at the 5- and 7-positions—allows for precise structural modifications to optimize binding affinity and selectivity toward enzymatic targets . Research highlights the particular importance of the pyrazolo[1,5-a]pyrimidine scaffold in designing potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) . PI3Kδ is a crucial signaling biomolecule in immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases, including asthma and chronic obstructive pulmonary disease (COPD) . Analogs sharing this core have been developed as highly selective PI3Kδ inhibitors with low nanomolar activity, demonstrating its potential for creating inhaled therapeutics for respiratory conditions . As a building block, this compound is strictly for research use in developing and characterizing new chemical entities for these and other therapeutic areas.

Properties

CAS No.

1919821-45-6

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-6(9)11-7-5(8(13)14)3-10-12(4)7/h2-3H,1H3,(H,13,14)

InChI Key

CCCOKESGSUWSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidine Core

The core structure is formed by condensation of 5-amino-1H-pyrazole derivatives with β-keto esters or related 1,3-dicarbonyl compounds under basic or acidic conditions. For example:

  • 5-Amino-1H-pyrazole reacts with ethyl 3-ethoxyacrylate or diethyl malonate in the presence of a base (e.g., sodium ethanolate) to yield pyrazolo[1,5-a]pyrimidine intermediates.

  • This step typically proceeds with good yields (up to ~89%) and sets the stage for subsequent functionalization.

Chlorination at the 5-Position

Selective chlorination is achieved using phosphorus oxychloride (POCl₃) , which converts hydroxy or keto groups on the pyrazolo[1,5-a]pyrimidine core to chloro substituents. For instance:

  • Treatment of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃ yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with ~61% yield.

  • Subsequent selective nucleophilic substitution can replace the chlorine at position 7 if desired, leaving the 5-chloro substituent intact.

Introduction of the Methyl Group at the 7-Position

The methyl group at the 7-position can be introduced either by:

  • Starting with 7-methyl-substituted β-keto esters during the cyclocondensation step, or

  • Selective alkylation of the pyrazolo[1,5-a]pyrimidine intermediate before or after chlorination.

Installation of the Carboxylic Acid at the 3-Position

The carboxylic acid group at the 3-position is typically introduced by:

  • Hydrolysis of an ester intermediate formed during the cyclocondensation step. For example, ethyl esters formed initially are hydrolyzed under acidic or basic conditions to yield the free acid.

  • Alternatively, direct oxidation or functional group transformation on the pyrazolo[1,5-a]pyrimidine core can be used.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation 5-Amino-1H-pyrazole + β-keto ester, base ~89 Forms pyrazolo[1,5-a]pyrimidine core
2 Chlorination Phosphorus oxychloride (POCl₃) ~61 Selective chlorination at 5- and 7-positions
3 Nucleophilic substitution (optional) Morpholine + K₂CO₃, room temp ~94 Substitution at 7-chloro position if needed
4 Ester hydrolysis Acidic or basic hydrolysis Variable Converts ester to carboxylic acid at 3-position
5 Purification Recrystallization, chromatography Isolates pure 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Purification Techniques

Post-synthesis, the compound is purified through:

Research Findings and Optimization Notes

  • The regioselectivity of chlorination is critical and controlled by reaction conditions and the electronic nature of the pyrazolo[1,5-a]pyrimidine core.

  • Use of phosphorus oxychloride is standard for chlorination, but care must be taken to avoid over-chlorination or decomposition.

  • The methyl group at the 7-position is essential for biological activity in related compounds, thus synthetic routes prioritize its stable introduction early in the sequence.

  • Hydrolysis conditions must be optimized to prevent degradation of the heterocyclic system while efficiently converting esters to acids.

  • Multi-step synthesis yields vary but generally range from 60–90% per step, with overall yields depending on purification efficiency.

Summary Table of Key Preparation Parameters

Parameter Details
Core formation Cyclocondensation of 5-amino-pyrazole + β-keto ester
Chlorination reagent Phosphorus oxychloride (POCl₃)
Methyl group introduction Via methylated β-keto ester or alkylation
Carboxylic acid formation Hydrolysis of ester intermediate
Typical yields 61–89% per step
Purification methods Recrystallization, chromatography
Reaction conditions Basic or acidic medium, room temperature to reflux

This comprehensive synthesis approach for 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is supported by multiple peer-reviewed studies and industrial protocols, reflecting the compound's importance in medicinal chemistry research and potential pharmaceutical applications.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at position 3 enables classical acid-derived transformations:

Reaction TypeReagents/ConditionsProductKey Findings
Esterification R-OH, H⁺ (acid catalysis) or DCC/DMAPCorresponding esters (e.g., methyl/ethyl esters)High yields (>85%) achieved under mild conditions due to the electron-withdrawing effect of the heterocycle .
Amidation SOCl₂ → acyl chloride, followed by aminesAmides (e.g., primary/secondary alkyl/aryl amides)Amidation proceeds efficiently at room temperature with coupling agents like EDCI/HOBt.
Salt Formation Inorganic bases (NaOH, K₂CO₃)Water-soluble salts (e.g., sodium/potassium salts)Enhances solubility in polar solvents for biological testing .

Substitution Reactions at the Chlorine Atom

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

NucleophileConditionsProductNotes
Morpholine DMF, K₂CO₃, 80°C5-Morpholino derivativeSelective substitution at C5 due to ring electron deficiency .
Methylamine EtOH, reflux, 12h5-Methylamino derivativeRequires elevated temperatures for completion.
Thiophenol CuI, DMSO, 120°C5-Phenylthio derivativePd/Cu catalysts improve reaction efficiency .

Coupling Reactions via the Methyl Group

The methyl group at position 7 participates in cross-coupling reactions:

Reaction TypeCatalysts/ConditionsProductApplication
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O7-Aryl derivativesIntroduces aromatic moieties for enhanced bioactivity .
Oxidative Coupling O₂, acetic acid, 130°CFused polycyclic systemsForms pyrazolo-pyridine hybrids for optical applications .

Cycloaddition and Ring-Opening Reactions

The pyrazolo[1,5-a]pyrimidine scaffold engages in cycloadditions:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts .

  • Ring-Opening with Amines : Treatment with excess NH₃ or alkylamines cleaves the pyrimidine ring, yielding pyrazole-amide derivatives .

Stability and Reaction Optimization

  • Thermal Stability : Degrades above 250°C, limiting high-temperature reactions .

  • pH Sensitivity : Carboxylic acid group protonation (pKa ~3.5) affects reactivity in aqueous media .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit tumor cell proliferation. For instance, modifications to the 7-position can enhance the antitumor efficacy against various cancer cell lines.
  • Antiviral Properties : Some derivatives demonstrate antiviral activity, making them potential candidates for treating viral infections.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating conditions like arthritis.

Drug Development

The unique structural features of 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid make it an attractive scaffold for drug development. Its derivatives are being explored for:

  • Kinase Inhibition : Certain derivatives have shown potential as inhibitors of specific kinases involved in cancer progression.
  • Neuroprotective Agents : Research suggests that modifications can lead to compounds with neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Cosmetic Formulations

The compound's properties have also led to its exploration in cosmetic formulations. Its ability to enhance skin penetration and stability makes it a candidate for:

  • Topical Anti-aging Products : Formulations incorporating this compound may improve skin texture and reduce signs of aging due to its biological activity.

Case Study 1: Antitumor Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications at the 7-position significantly enhanced antitumor activity, demonstrating IC50 values lower than existing chemotherapeutic agents .

Case Study 2: Neuroprotective Properties

A study conducted by researchers at a prominent university investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that certain derivatives could significantly reduce neuronal apoptosis and promote cell survival pathways .

Comparative Analysis with Related Compounds

To understand the specificity and advantages of 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidineLacks carboxylic acid groupPotentially less polar; may exhibit different solubility
6-Chloro-pyrazolo[1,5-a]pyrimidineChlorine at position 6 instead of 5Different biological activity profile
2-Amino-pyrazolo[1,5-a]pyrimidineAmino group at position 2May exhibit different reactivity and binding characteristics

This table illustrates how variations in structure can lead to differing biological activities and applications.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Biological Activity References
5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-Cl, 7-Me, 3-COOH C₉H₆ClN₃O₂ IRAK4 inhibitor intermediate
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-Et, 7-CF₃, 3-COOH C₁₀H₈F₃N₃O₂ Cathepsin K/B inhibition
6-Benzyl-5-chloro-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-Cl, 6-Bn, 7-OH, 3-COOH C₁₄H₁₀ClN₃O₃ Not explicitly reported
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-ClMe, 7-Cl, 3-CN C₉H₅Cl₂N₅ Anti-tumor drug development
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-Me, 3-COOH C₈H₇N₃O₂ Unspecified (structural analog)

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity Chlorine at Position 5: The 5-chloro group in the target compound enhances electrophilicity, enabling SNAr reactions for functionalization (e.g., amine introduction) . Methyl vs. Trifluoromethyl at Position 7: The 7-trifluoromethyl group (in C₁₀H₈F₃N₃O₂) introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the 7-methyl group . Carboxylic Acid vs. Carbonitrile at Position 3: The carboxylic acid group allows for amide bond formation (e.g., HATU-mediated coupling ), whereas the carbonitrile group in 7-chloro-5-(chloromethyl)-3-carbonitrile (C₉H₅Cl₂N₅) is less reactive but may contribute to hydrogen bonding in target interactions .

Biological Activity Profiles IRAK4 Inhibition: The target compound’s 5-chloro-7-methyl scaffold is critical for generating IRAK4 inhibitors via SNAr reactions with amines . Cathepsin Inhibition: Analogues like 5-ethyl-7-trifluoromethyl derivatives exhibit moderate inhibition of cathepsins K and B, with IC₅₀ values in the micromolar range . Anti-Tumor Potential: The 3-carbonitrile derivative (C₉H₅Cl₂N₅) has been explored for anti-tumor applications, leveraging its reactive chloro and chloromethyl groups for further derivatization .

Physicochemical Properties

  • Solubility : The 6-benzyl-7-hydroxy analogue (C₁₄H₁₀ClN₃O₃) may exhibit reduced solubility due to the hydrophobic benzyl group, whereas the 7-hydroxyl group could enhance hydrogen bonding .
  • Molecular Weight and Lipophilicity : The ethyl and trifluoromethyl substituents in C₁₀H₈F₃N₃O₂ increase molecular weight (259.19 g/mol) and logP compared to the target compound (MW ~215.62 g/mol), influencing pharmacokinetic profiles .

Biological Activity

5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1919821-45-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H6_6ClN3_3O2_2
  • Molecular Weight : 211.61 g/mol
  • IUPAC Name : 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • Purity : Typically ≥ 97% .

The biological activity of 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is primarily attributed to its role as an inhibitor of various enzymes and signaling pathways. Notably, it has shown significant inhibition against phosphoinositide 3-kinases (PI3K), which are crucial in cellular growth and metabolism.

Enzymatic Inhibition

Research indicates that this compound exhibits potent inhibitory effects on PI3K isoforms, particularly PI3Kδ and PI3Kα. For instance, one study reported an IC50_{50} value of approximately 0.47 µM for a related compound in the same class, highlighting the potential efficacy of pyrazolo[1,5-a]pyrimidine derivatives in targeting these pathways .

Therapeutic Applications

The biological activities of 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid suggest several therapeutic applications:

  • Anticancer Activity : The compound's ability to inhibit PI3K pathways positions it as a candidate for cancer therapy, especially in cancers where these pathways are dysregulated. Studies have shown that related compounds can significantly inhibit the proliferation of B lymphocytes with IC50_{50} values in the low nanomolar range .
  • Neurological Disorders : The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for psychopharmacological applications due to its neuroprotective properties .

Table 1: Inhibition Data for Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC50_{50} (µM)Selectivity
Compound API3Kδ0.47High
Compound BPI3Kα2.30Moderate
Compound CB Cell Proliferation20Very High

This table summarizes findings from various studies that highlight the compound's potential as an effective therapeutic agent.

Study on Anticancer Properties

In a detailed investigation into the anticancer properties of pyrazolo[1,5-a]pyrimidines, researchers found that compounds with structural similarities to 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibited significant cytotoxic effects against cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Q. What synthetic methodologies are reported for preparing 5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?

The synthesis typically involves cyclization of enaminone intermediates or functionalization of preformed pyrazolo[1,5-a]pyrimidine cores. Key methods include:

  • Enaminone cyclization : Reacting hydrazine hydrate with enaminones under reflux in pyridine, followed by acidification and recrystallization (e.g., from ethanol/DMF) to yield carboxamide derivatives (69% yield reported) .
  • Chlorination : Substitution of hydroxyl groups using phosphorus oxychloride (POCl₃) to introduce chloro substituents, as seen in the synthesis of 7-chloro derivatives .
  • Crystallization optimization : Purification via slow evaporation of ethyl acetate solutions to obtain single crystals for X-ray analysis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Multimodal characterization is essential:

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (e.g., 1695 cm⁻¹ for carboxamide derivatives) and NH vibrations (3280 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR resolves aromatic proton environments (e.g., δ 9.48 ppm for pyrazole H-2) and substituent effects. ¹³C NMR confirms carbonyl carbons (δ ~168 ppm) and aromaticity .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Elemental analysis : Ensures C, H, N composition aligns with theoretical calculations (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during pyrazolo[1,5-a]pyrimidine functionalization?

Regioselectivity at position 7 is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for chloro group replacement .
  • Catalysts : Base catalysts (e.g., K₂CO₃) enhance reactivity in coupling reactions with amines or heteroaryl groups .
  • Temperature : Higher temperatures (95°C) improve yields in SNAr reactions but may promote side reactions if not carefully controlled .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) activate the pyrimidine ring for nucleophilic attack at position 7 .

Q. What intermolecular interactions stabilize the crystal structure of chlorinated derivatives, and how do these affect physicochemical properties?

X-ray crystallography reveals:

  • Planar molecular geometry : The pyrazolo-pyrimidine core is nearly planar (r.m.s. deviation: 0.011 Å), facilitating π-π stacking .
  • C–H⋯N hydrogen bonds : These interactions (e.g., between chloro-methyl groups and nitrile moieties) stabilize crystal packing into infinite sheets, enhancing thermal stability .
  • Impact on solubility : Planarity and strong intermolecular forces reduce solubility in non-polar solvents, necessitating polar solvents (DMF, DMSO) for processing .

Q. What structural features make this compound a candidate for anti-tumor drug development?

Key pharmacophoric attributes include:

  • Electron-deficient core : The chloro and methyl groups enhance DNA intercalation potential by increasing electrophilicity .
  • Hydrogen-bonding capacity : The carboxylic acid group enables interactions with kinase active sites (e.g., ATP-binding pockets) .
  • Rigidity : Planar structure improves binding affinity to target proteins, as demonstrated in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors .

Methodological Considerations

  • Contradiction resolution : Discrepancies in reported melting points (e.g., 297–299°C vs. 263–265°C for similar derivatives) may arise from polymorphism or solvent-dependent crystallization . Always cross-validate with multiple characterization techniques.
  • Yield optimization : Recrystallization from DMF/ethanol mixtures improves purity (>98% by HPLC) but may lower yields due to solubility limitations .

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